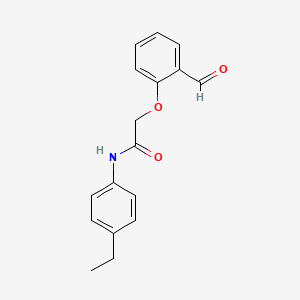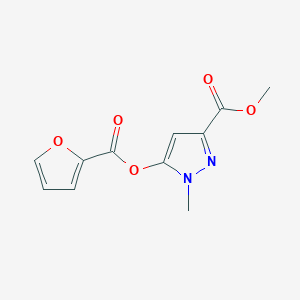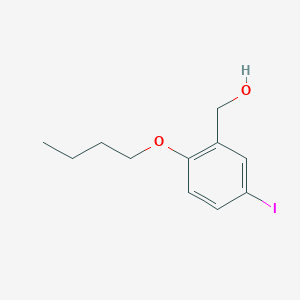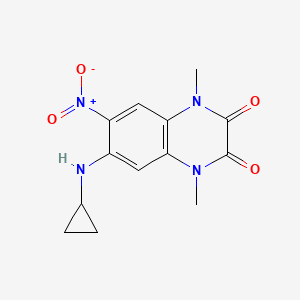![molecular formula C16H13N3O2S B4397915 1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B4397915.png)
1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
Übersicht
Beschreibung
1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways, such as the nuclear factor-κB (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound can inhibit the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. It can also modulate the activity of MAPKs, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative stress. It can also inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which can reduce inflammation. In addition, this compound can induce apoptosis in cancer cells and inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione in lab experiments include its high potency and selectivity towards cancer cells, its ability to inhibit inflammation and oxidative stress, and its low toxicity towards normal cells. However, the limitations of using this compound include its poor solubility in water, which can affect its bioavailability, and its instability under certain conditions, such as exposure to light and air.
Zukünftige Richtungen
There are several future directions for the research on 1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione. One direction is to investigate the structure-activity relationship (SAR) of this compound and its analogs to identify more potent and selective compounds for cancer therapy. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and humans to optimize its dosing regimen and therapeutic efficacy. Additionally, the use of nanotechnology-based drug delivery systems can improve the solubility and stability of this compound and enhance its bioavailability and therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-(2-thienyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has been extensively studied for its biological activities. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and melanoma.
Eigenschaften
IUPAC Name |
1-benzyl-3-thiophen-2-yl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-15-12-13(11-7-4-8-22-11)18-19(14(12)16(21)17-15)9-10-5-2-1-3-6-10/h1-8,12,14H,9H2,(H,17,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRAKBWCFPANQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(=N2)C4=CC=CS4)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-benzyl-2-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B4397847.png)
![5-chloro-2-(propylsulfonyl)-N-[2-(trifluoromethyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B4397858.png)
![3-[(4-chlorophenyl)thio]-N-1,3,4-thiadiazol-2-ylpropanamide](/img/structure/B4397878.png)
![N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4397888.png)
![2-[(4-fluorobenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4397891.png)
![2-isopropyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4397896.png)
![2-[(3-chloro-4-methoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4397899.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]pentanamide](/img/structure/B4397907.png)
![2-(2-furoylamino)-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4397919.png)
